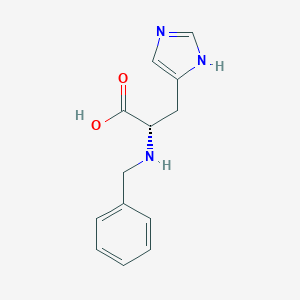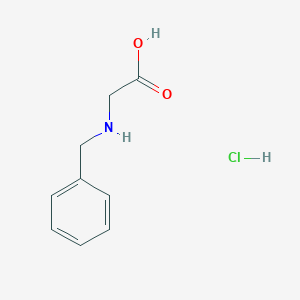
N-乙酰-L-酪氨酸(叔丁酯)-OH
描述
“AC-Tyr(tbu)-OH” is a chemical compound with the molecular formula C15H21NO4 . It has an average mass of 279.332 Da and a mono-isotopic mass of 279.147064 Da . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The IUPAC name for “AC-Tyr(tbu)-OH” is (2S)-2-(acetylamino)-3-(4-tert-butoxyphenyl)propanoic acid . The InChI code is 1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19)/t13-/m0/s1 .Physical and Chemical Properties Analysis
“AC-Tyr(tbu)-OH” is a solid substance that is white to off-white in color . It has a molecular weight of 279.34 . The boiling point is 493.3°C at 760 mmHg . It is slightly soluble in chloroform, DMSO, and methanol . The storage temperature is room temperature, and it should be sealed in dry conditions .科学研究应用
肽定量
N-乙酰-L-酪氨酸(叔丁酯)-OH 可用于肽的定量。 This compound 中酪氨酸 (Tyr) 的固有荧光特性可用于此目的 . 该方法涉及相对于非肽校正剂,N-乙酰-L-酪氨酸乙酯的定量 . 这种方法被认为是解决绝对肽定量这一挑战性问题的有希望的解决方案 .
蛋白质裂解
this compound 可用于蛋白质的裂解。 在这种情况下,它可用作酰化试剂 . 本研究旨在证明使用 this compound 作为廉价且环保的酰化试剂的可行性 .
蛋白质功能化
this compound 可用于蛋白质的功能化。 它可用作功能化过程中的酰化试剂 .
蛋白质偶联
this compound 可用于蛋白质的偶联。 它可用作偶联过程中的酰化试剂 .
光谱测定
this compound 可用于光谱测定。 This compound 中酪氨酸 (Tyr) 的固有紫外吸收特性可用于此目的 .
降解分析
this compound 可用于降解分析。 它可用作合成肽降解分析中的试剂 .
安全和危害
作用机制
Target of Action
AC-Tyr(tbu)-OH, also known as N-acetyl-L-tyrosine tert-butyl ester, is a derivative of the amino acid tyrosine . Tyrosine is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions . The primary targets of AC-Tyr(tbu)-OH are likely to be proteins that interact with tyrosine residues, particularly those involved in tyrosine-based protein labeling .
Mode of Action
The mode of action of AC-Tyr(tbu)-OH involves its interaction with its targets, leading to changes in their function. For instance, in the context of protein labeling, AC-Tyr(tbu)-OH can be activated by a photocatalyst to generate phenoxyl radicals . These radicals can then react with tyrosine residues on proteins, leading to the covalent attachment of the AC-Tyr(tbu)-OH molecule . This process allows for the selective labeling of proteins at tyrosine sites.
Biochemical Pathways
The biochemical pathways affected by AC-Tyr(tbu)-OH are likely to be those involving proteins with tyrosine residues. For example, tyrosine is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . These modifications can affect a variety of biochemical processes, including signal transduction, cell growth, and differentiation . By labeling tyrosine residues, AC-Tyr(tbu)-OH could potentially influence these pathways.
Pharmacokinetics
It is known that tyrosine and its derivatives are generally well-absorbed and distributed throughout the body . The metabolism of AC-Tyr(tbu)-OH would likely involve the removal of the acetyl and tert-butyl groups, followed by further metabolism of the resulting tyrosine molecule . The impact of these ADME properties on the bioavailability of AC-Tyr(tbu)-OH would depend on factors such as the route of administration and the presence of other compounds.
Result of Action
The result of AC-Tyr(tbu)-OH’s action is the selective labeling of proteins at tyrosine residues . This can be used to study the function of these proteins, their interactions with other molecules, and their role in various biochemical pathways . In addition, the labeling of proteins can also be used to detect and quantify these proteins in complex biological samples .
Action Environment
The action of AC-Tyr(tbu)-OH can be influenced by various environmental factors. For instance, the efficiency of protein labeling can be affected by the concentration of AC-Tyr(tbu)-OH, the presence of a suitable photocatalyst, and the intensity and duration of light exposure . Furthermore, factors such as pH and temperature could also influence the stability and efficacy of AC-Tyr(tbu)-OH .
生化分析
Biochemical Properties
AC-Tyr(tbu)-OH plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, tyrosine residues are found in the active sites of numerous enzymes and play an important role in protein–protein and protein-ligand interactions . The phenol functionality in the side chain of tyrosine is amphiphilic, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .
Cellular Effects
The effects of AC-Tyr(tbu)-OH on various types of cells and cellular processes are complex. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. For example, tyrosine is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation, which highlights its importance in human disease states, such as Alzheimer’s disease and cancer .
Molecular Mechanism
The molecular mechanism of action of AC-Tyr(tbu)-OH involves its interactions at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, tyrosine-selective cleavage, functionalization, and conjugation of peptides and proteins have emerged as relevant tools in this context .
Temporal Effects in Laboratory Settings
The effects of AC-Tyr(tbu)-OH change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of AC-Tyr(tbu)-OH vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
AC-Tyr(tbu)-OH is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
AC-Tyr(tbu)-OH is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of AC-Tyr(tbu)-OH and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
(2S)-2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNUTWJSFBIAAS-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B556298.png)





![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)
